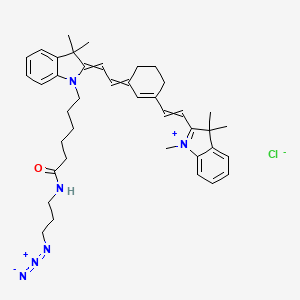

Cyanine7 azide

Description

Contextualization of Near-Infrared (NIR) Fluorophores in Research

The near-infrared (NIR) region of the electromagnetic spectrum, typically considered to be between 650 and 900 nm (NIR-I) and 1000 to 1700 nm (NIR-II), offers distinct advantages for biological and chemical studies. rsc.orgglenresearch.com Light in this range can penetrate biological tissues more deeply with less scattering compared to visible light. mdpi.comacs.orgmdpi.com Furthermore, biological samples exhibit minimal autofluorescence in the NIR window, which significantly reduces background noise and improves the signal-to-noise ratio for imaging applications. acs.orgmdpi.comnih.gov These properties make NIR fluorophores exceptionally well-suited for in vivo imaging in living organisms, allowing for non-invasive monitoring of biological processes in real-time. mdpi.commdpi.comnih.gov The reduced photon damage associated with longer wavelength light is another critical benefit for studying living systems. mdpi.com

Cyanine (B1664457) dyes are a class of synthetic organic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of conjugated double bonds. nih.govcreative-diagnostics.comresearchgate.net The length of this chain determines the dye's absorption and emission wavelengths, allowing for the creation of fluorophores that span the visible to near-infrared spectrum. nih.govresearchgate.net Over the years, cyanine dyes like Cyanine3 (Cy3), Cyanine5 (Cy5), and Cyanine7 (Cy7) have become popular replacements for traditional fluorophores such as fluorescein (B123965) and rhodamine due to their superior brightness, photostability, and high molar extinction coefficients. creative-diagnostics.cominterchim.fr The development of cyanine dyes has focused on tuning their spectral properties and improving their utility for specific applications. nyu.edu Modifications to their chemical structure, such as the introduction of sulfonate groups, have been made to enhance water solubility and reduce aggregation in aqueous biological environments. glenresearch.comglenresearch.comglenresearch.com This continuous evolution has established cyanine dyes as indispensable reagents for labeling a wide range of biomolecules, including proteins and nucleic acids, for use in fluorescence microscopy, flow cytometry, and other detection methods. creative-diagnostics.comaxispharm.com

Overview of Cyanine7 Azide (B81097) as a Versatile Chemical Tool

Cyanine7 azide is a functionalized derivative of the heptamethine cyanine dye family. nih.gov It is specifically designed as a near-infrared fluorescent probe for bioorthogonal labeling. lumiprobe.cominterchim.fr The molecule consists of a Cy7 fluorophore, which provides the bright, long-wavelength fluorescence, attached to an azide functional group that allows for covalent attachment to other molecules. medkoo.comantibodies.com This design makes it a powerful tool for incorporating a fluorescent tag onto alkyne-modified biomolecules through a chemical reaction known as "click chemistry". lumiprobe.comapexbt.com

The versatility of this compound is rooted in its distinct molecular architecture. The core of the molecule is the Cyanine7 fluorophore, which is responsible for its near-infrared optical properties. interchim.fr This structure typically contains a heptamethine chain connecting two nitrogen-containing heterocycles. nih.gov Some advanced structures feature a cyclohexane-bridged polymethine chain, a modification that enhances rigidity and can increase the fluorescence quantum yield by as much as 20% compared to the non-bridged parent structure. lumiprobe.cominterchim.frantibodies.com

The key to its utility as a labeling agent is the terminal azide group (-N₃). medkoo.com The azide is a small, abiotic functional group that is stable and largely unreactive with the functional groups naturally present in biological systems, such as amines and thiols. nih.gov This lack of cross-reactivity is the essence of a bioorthogonal chemical reporter. nih.gov The azide group is specifically designed to undergo highly efficient and selective reactions with a complementary functional group, most commonly an alkyne. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage. medkoo.comnih.govmedchemexpress.com Alternatively, it can react with strained cyclooctynes in a copper-free variant called the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govaxispharm.com

This compound is a cornerstone reagent in the application of click chemistry for biomolecular labeling and imaging. lumiprobe.commedkoo.com Researchers can introduce alkyne groups into specific biomolecules—such as proteins, peptides, or nucleic acids—either through chemical synthesis or metabolic engineering. lumiprobe.com The subsequent reaction with this compound allows for the covalent attachment of the bright, near-infrared Cy7 dye to the target molecule with high specificity. lumiprobe.comapexbt.com

This methodology is widely employed in various advanced research applications. axispharm.com It enables the visualization of labeled biomolecules within living cells and whole organisms using techniques like fluorescence microscopy and in vivo imaging. axispharm.comaxispharm.com The ability to track the location, movement, and interactions of specific molecules in their native environment provides invaluable insights into complex biological processes. axispharm.commedchemexpress.com For instance, it has been used to label and track oligonucleotides, proteins, and even nanoparticles within biological systems. lumiprobe.comapexbt.comaatbio.com

Scope and Significance of this compound Research

The significance of this compound in scientific research lies in its ability to bridge the gap between specific molecular targeting and advanced fluorescence imaging. By combining the precise and bioorthogonal reactivity of the azide group with the favorable deep-tissue penetration and low background of NIR fluorescence, it provides a robust method for lighting up specific molecular targets in the complex milieu of living systems. acs.orgnih.gov Research utilizing this compound is advancing our understanding of cellular biology, disease progression, and the mechanisms of drug delivery. acs.orgnih.gov Its application facilitates the non-invasive, real-time visualization of biological events, making it an invaluable tool in fields ranging from fundamental cell biology to preclinical cancer research and the development of targeted therapeutics. nih.gov

Research Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key spectral properties of a typical this compound compound.

| Property | Value | Reference(s) |

| Maximum Absorbance (λmax) | 750 nm | antibodies.cominterchim.fr |

| Maximum Emission (λem) | 773 nm | antibodies.cominterchim.fr |

| Molar Extinction Coefficient (ε) | 199,000 M-1cm-1 | antibodies.cominterchim.fr |

| Fluorescence Quantum Yield (Φ) | 0.3 | antibodies.com |

| Molecular Formula | C₄₀H₅₁ClN₆O | antibodies.com |

| Molecular Weight | 667.33 g/mol | antibodies.com |

Current Research Landscape and Key Areas of Focus

The contemporary research landscape for this compound is dominated by its application as a labeling agent for biomolecules, facilitated by its click chemistry reactivity. lumiprobe.commedchemexpress.com This allows for the covalent attachment of the near-infrared fluorophore to a wide array of biological targets, including proteins, peptides, nucleic acids (DNA and RNA), and other biomolecules that have been modified to contain an alkyne group. axispharm.comaatbio.comglpbio.com

Key areas of research focus include:

In Vivo Imaging: A primary application of this compound is in non-invasive imaging of deep tissues in living organisms. nih.govaxispharm.com Its NIR fluorescence properties lead to low background signals and deep tissue penetration, making it an ideal probe for tracking cells, monitoring disease progression, and observing the biodistribution of molecules in real-time. glenresearch.comfrontiersin.org Researchers utilize derivatives like sulfo-Cyanine7 azide, which has improved water solubility, for these in vivo studies. lumiprobe.comaxispharm.com

Biomolecule Tracking and Analysis: The ability to tag biomolecules with this compound enables detailed studies of their function, localization, and dynamic interactions within cells and organisms. axispharm.commedchemexpress.com For instance, it is used for the post-synthetic modification of oligonucleotides to visualize their delivery and uptake. lumiprobe.comantibodies.com

Cancer Theranostics: Heptamethine cyanine dyes, including Cyanine7 derivatives, are heavily investigated in oncology. nih.gov They exhibit a natural tendency to accumulate in tumor tissues. nih.gov This property is exploited for theranostic applications, where the dye serves a dual role: diagnosing tumors through fluorescence imaging and simultaneously acting as a photosensitizer for photothermal therapy (PTT) or photodynamic therapy (PDT), which use light to destroy cancer cells. nih.gov

Advanced Drug Delivery Systems: this compound is being incorporated into sophisticated drug delivery vehicles. frontiersin.org Researchers have used it to label azide-modified alginate hydrogels, creating refillable drug depots that can be tracked in vivo and loaded with therapeutics. nih.gov It is also used to label polysaccharides and other drug carriers to study their pharmacokinetic profiles. frontiersin.org

Table 1: Spectral Properties of this compound Variants| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield | Reference |

|---|---|---|---|---|---|

| This compound | 750 | 773 | 199,000 | 0.3 | lumiprobe.comantibodies.com |

| sulfo-Cyanine7 azide | 750 | 773 | 240,600 | 0.24 | lumiprobe.com |

Contribution to Fundamental and Applied Sciences

The unique properties of this compound have led to significant contributions across both fundamental and applied scientific disciplines.

In fundamental science , this compound serves as a powerful tool for elucidating complex biological processes. By enabling the visualization of molecules in their native context, it helps researchers answer basic questions about cellular architecture, molecular pathways, and the dynamics of biological systems. axispharm.comaxispharm.com Its role in advancing bioorthogonal chemistry provides a method to study biomolecules in living systems with minimal perturbation, offering insights that were previously difficult to obtain. nih.gov

In applied sciences , the impact of this compound is notable in several fields:

Biotechnology and Diagnostics: The compound is integral to the development of highly sensitive molecular probes and diagnostic assays. axispharm.com Its use in techniques like fluorescence microscopy and flow cytometry allows for the precise detection and quantification of specific cells or molecules, which is fundamental for both research and clinical diagnostics. axispharm.comaxispharm.com

Pharmaceutical Development: By allowing researchers to track the distribution and target engagement of potential drug candidates or drug delivery systems in vivo, this compound aids in the preclinical development of new therapeutics. frontiersin.orgnih.gov

Biomaterials Science: The compound is used to functionalize and track advanced biomaterials. For example, its incorporation into hydrogels for tissue engineering allows for the non-invasive monitoring of the material's location, integrity, and interaction with surrounding tissues. nih.gov

Table 2: Overview of this compound Applications in Research| Research Area | Specific Application | Key Advantage | Reference |

|---|---|---|---|

| In Vivo Imaging | Tracking labeled cells or biomolecules in live animals. | Near-infrared fluorescence allows for deep tissue penetration and low autofluorescence. | nih.govaxispharm.com |

| Cancer Research | Tumor imaging (diagnosis) and photothermal/photodynamic therapy (treatment). | Preferential accumulation in tumors and photosensitizing properties. | nih.gov |

| Drug Delivery | Labeling and tracking drug carriers like hydrogels and polysaccharides. | Enables real-time monitoring of carrier pharmacokinetics and biodistribution. | frontiersin.orgnih.gov |

| Bioorthogonal Chemistry | Labeling of alkyne-modified biomolecules (proteins, DNA, RNA) in living systems. | Azide-alkyne click reaction is highly specific and does not interfere with biological processes. | axispharm.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H51ClN6O |

|---|---|

Molecular Weight |

667.3 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |

InChI Key |

RUWCHESRINLNNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyanine7 Azide

Foundational Synthetic Routes to Cyanine7 Azide (B81097)

The synthesis of Cyanine7 azide is typically achieved through multi-step processes that involve the construction of the cyanine (B1664457) scaffold followed by the introduction of the azide functionality. These methods are often designed to be modular, allowing for the late-stage introduction of the azide group to avoid its decomposition under harsh reaction conditions.

Strategies for Azide Group Incorporation

The azide group is a crucial component of this compound, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The incorporation of the azide moiety can be achieved through various synthetic strategies, often involving the derivatization of a precursor molecule containing a suitable leaving group or a reactive functional group.

A common approach involves the nucleophilic substitution of an alkyl halide or a sulfonate ester with an azide salt, such as sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, a Cyanine7 derivative bearing a terminal hydroxyl group can be converted to the corresponding tosylate or mesylate, which is then reacted with sodium azide to yield the desired this compound.

Alternatively, the azide group can be introduced via the reaction of a primary amine with an azido-transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide. This method is particularly useful when a primary amine is readily available on the cyanine dye scaffold. Another strategy involves the conversion of a carboxylic acid to an acyl azide, which can then be rearranged to an isocyanate and subsequently hydrolyzed to an amine, which can then be diazotized and converted to an azide. However, the direct conversion of a carboxylic acid to an azide can also be achieved using diphenyl phosphoryl azide (DPPA).

Modular Synthesis Approaches for Cyanine Dye Scaffolds

The synthesis of the Cyanine7 scaffold itself is a well-established process, typically involving the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. The modular nature of this synthesis allows for the preparation of a wide variety of cyanine dyes with tailored properties.

The most common heterocyclic systems used for Cyanine7 are indolenine derivatives. The synthesis usually begins with the N-alkylation of a substituted indolenine to form a quaternary ammonium (B1175870) salt. Two equivalents of this salt are then condensed with a heptamethine source, such as glutaconaldehyde (B1235477) dianil hydrochloride, in the presence of a base like pyridine (B92270) or triethylamine, and an acid anhydride (B1165640) like acetic anhydride.

For the synthesis of asymmetric cyanine dyes, where the two heterocyclic moieties are different, a stepwise approach is employed. In this method, one of the heterocyclic quaternary salts is first reacted with the polymethine source to form a hemicyanine intermediate. This intermediate is then reacted with the second, different heterocyclic quaternary salt to yield the asymmetric cyanine dye. This modularity is crucial for introducing different functional groups on either side of the cyanine core.

To introduce a functional handle for azide incorporation, one of the N-alkyl groups on the indolenine can be functionalized with a reactive group, such as a carboxylic acid or a hydroxyl group. This functionalized indolenine is then used in the condensation reaction to produce a cyanine dye with a pendant group that can be subsequently converted to an azide. For example, using an N-carboxyalkyl-substituted indolenine will result in a Cyanine7 dye with a carboxylic acid handle, which can then be coupled to an azide-containing amine.

| Precursor | Reagent | Product | Reference |

| N-hydroxyalkyl-functionalized Cy7 | Tosyl chloride, then Sodium azide | This compound | acs.org |

| N-aminoalkyl-functionalized Cy7 | Triflyl azide | This compound | acs.org |

| N-carboxyalkyl-functionalized Cy7 | Diphenyl phosphoryl azide (DPPA) | This compound | acs.org |

| Indolenine Quaternary Salt (2 eq.) | Glutaconaldehyde dianil hydrochloride | Symmetrical Cyanine7 | tsijournals.com |

| Indolenine Quaternary Salt (1 eq.) & Hemicyanine | Second Indolenine Quaternary Salt | Asymmetrical Cyanine7 | acs.org |

Advanced Derivatization and Functionalization Strategies

To overcome some of the limitations of the parent this compound, such as poor aqueous solubility and photostability, various derivatization and functionalization strategies have been developed. These modifications aim to enhance the performance of the dye in biological applications.

Structural Modifications for Enhanced Aqueous Solubility

A significant drawback of many cyanine dyes, including the non-sulfonated form of this compound, is their limited solubility in aqueous media, which can lead to aggregation and fluorescence quenching. To address this, several structural modifications have been introduced to enhance their water solubility.

The most common strategy is the introduction of sulfonate groups (-SO₃⁻) into the aromatic rings of the indolenine heterocycles. This results in the formation of "sulfo-Cy7" derivatives, which are highly water-soluble and exhibit reduced aggregation. broadpharm.comlumiprobe.com The synthesis of sulfo-Cyanine7 azide involves the use of sulfonated indolenine precursors in the condensation reaction.

Another approach to improve water solubility is the incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. nih.govresearchgate.net PEG is a hydrophilic and biocompatible polymer, and its attachment to the cyanine dye can significantly enhance its solubility and pharmacokinetic properties. PEGylated this compound can be synthesized by coupling a PEG-amine to a Cyanine7-NHS ester, followed by conversion of a terminal group to an azide.

| Modification Strategy | Key Feature | Example Compound | Reference |

| Sulfonation | Addition of -SO₃⁻ groups | Sulfo-Cyanine7 azide | broadpharm.comlumiprobe.com |

| PEGylation | Attachment of polyethylene glycol chains | PEG-Cyanine7 azide | nih.govresearchgate.net |

| Zwitterionic Modification | Incorporation of both positive and negative charges | Zwitterionic this compound | montana.edu |

| Quaternary Ammonium Group | Introduction of a permanently positively charged group | QuatCy | nih.govthno.org |

Engineering for Improved Photochemical Stability

Cyanine dyes are susceptible to photobleaching, which limits their utility in long-term imaging experiments. The long, flexible polymethine chain of heptamethine cyanines like Cy7 is particularly prone to photooxidation. Several engineering strategies have been developed to enhance their photochemical stability.

One effective approach is the introduction of steric hindrance around the polymethine chain. This can be achieved by introducing bulky substituents at the meso-position of the chain or by designing "sterically shielded" cyanine dyes where large aromatic groups are positioned over the polymethine bridge, protecting it from reactive oxygen species. nd.edunih.gov

Another strategy involves modifying the electronic properties of the cyanine chromophore. The introduction of electron-withdrawing groups, such as fluorine atoms, onto the indolenine rings or the polymethine chain can increase the oxidation potential of the dye, making it less susceptible to photooxidation. researchgate.netnih.gov Perfluorination of the benzothiazole (B30560) rings in a pentamethine cyanine has been shown to significantly enhance photostability. nih.gov Deuteration of the methine bridge has also been demonstrated to improve the stability of indocyanine green (ICG), a related heptamethine cyanine. nd.edu

Furthermore, covalent attachment of triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT), has been shown to dramatically enhance the photostability of cyanine dyes by reducing the lifetime of the reactive triplet state. nih.gov

| Engineering Strategy | Mechanism of Action | Reference |

| Steric Shielding | Prevents interaction with reactive oxygen species | nd.edunih.gov |

| Fluorination | Increases oxidation potential of the dye | researchgate.netnih.gov |

| Deuteration | Strengthens C-H bonds in the polymethine chain | nd.edu |

| Covalent Triplet-State Quenchers | Reduces the population of the reactive triplet state | nih.gov |

Design of Bridged Polymethine Chains for Fluorescent Performance Modulation

The fluorescence quantum yield of cyanine dyes can be limited by non-radiative decay pathways, particularly trans-cis isomerization of the flexible polymethine chain. To address this, rigidification of the polymethine chain through the introduction of a cyclic bridge has been a successful strategy to enhance fluorescent performance.

Incorporating a cyclohexene (B86901) ring into the heptamethine chain is a common modification that restricts the conformational freedom of the dye, leading to a significant increase in the fluorescence quantum yield and photostability. lumiprobe.comnih.gov This rigidization minimizes the energy loss through non-radiative decay channels. The synthesis of these bridged cyanine dyes typically involves the use of a cyclic polymethine bridge-forming reagent in the condensation step.

The nature of the bridging unit can have a profound impact on the photophysical properties of the dye. For instance, replacing the cyclohexene ring with a more flexible cycloheptene (B1346976) ring has been shown to quench fluorescence, while a more rigid cyclopentene (B43876) ring can increase the molar absorptivity. nih.govnih.gov The introduction of a dialkyl ammonium fragment within the cyclohexyl framework to create a "QuatCy" dye has been shown to result in a brighter and more photostable fluorophore with a reduced tendency to aggregate. nih.govthno.org

These studies demonstrate that the rational design of the polymethine bridge is a powerful tool for modulating the fluorescent properties of Cyanine7 dyes to suit specific applications.

| Polymethine Bridge Modification | Effect on Fluorescent Performance | Reference |

| Cyclohexene Bridge | Increased quantum yield and photostability | lumiprobe.comnih.gov |

| Cyclopentene Bridge | Increased molar absorptivity | nih.govnih.gov |

| Cycloheptene Bridge | Quenched fluorescence | nih.govnih.gov |

| Dialkyl Ammonium in Cyclohexyl Bridge (QuatCy) | Increased brightness and photostability, reduced aggregation | nih.govthno.org |

Meso-Substitution Impact on Molecular Properties and Reactivity

The meso-position of the heptamethine chain in cyanine dyes, including the Cyanine7 scaffold, is a critical point for chemical modification that profoundly influences the molecule's electronic and steric properties. Substitution at this central carbon can alter the dye's absorption and emission spectra, fluorescence quantum yield, photostability, and chemical reactivity. mdpi.comnih.gov

Research on heptamethine cyanines demonstrates that introducing substituents at the meso-position can lead to significant shifts in their optical properties. mdpi.commdpi.com For instance, the replacement of a chlorine atom at the meso-position with a phenyl group has been shown to dramatically increase the fluorescence quantum yield. mdpi.com The chlorine atom, due to the heavy atom effect, can promote intersystem crossing, leading to non-radiative decay pathways and reduced fluorescence. mdpi.com Its replacement with an electron-rich phenyl ring mitigates this effect. mdpi.com

The electronic nature of the meso-substituent plays a crucial role. Electron-donating groups can increase the electron density of the polymethine chain, which may lead to hypsochromic (blue) shifts in the absorption and emission spectra. researchgate.net Conversely, electron-withdrawing groups can lead to bathochromic (red) shifts. researchgate.net For example, the substitution of a meso-chloro group with a pyrrolidine (B122466) moiety increases the electron-donating ability of the central substituent, leading to a localization of positive charge on the central carbon and a significant blue-shift in the main absorption band. mdpi.com This alteration can be so pronounced that it indicates a loss of the typical cyanine character. mdpi.com

The reactivity of the Cyanine7 core is also heavily influenced by the meso-substituent. A common precursor for many meso-substituted cyanines is a derivative bearing a chlorine atom at this position. mdpi.commdpi.com This meso-chloro group is a reactive site amenable to nucleophilic substitution, often proceeding through a unimolecular radical nucleophilic substitution (SRN1) mechanism. mdpi.com This reactivity allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby providing a pathway to a diverse library of functionalized Cy7 dyes. mdpi.com However, the high reactivity of meso-chloro cyanine dyes can also present challenges, as they can react with various coupling reagents, potentially leading to the formation of keto-polymethine byproducts and affecting the yields of desired conjugation reactions. acs.org

The steric bulk of the meso-substituent can also impact the dye's properties. Bulky groups can influence the planarity of the polymethine chain, which in turn can affect the photophysical properties and the potential for aggregation. nih.gov

| Meso-Substituent | Impact on Photophysical Properties | Effect on Reactivity |

|---|---|---|

| -Cl (Chlorine) | Lower fluorescence quantum yield (heavy atom effect); acts as a precursor for other substitutions. mdpi.com | Highly reactive site for nucleophilic substitution (e.g., SRN1 mechanism). mdpi.comacs.org |

| -Ph (Phenyl) | Increased fluorescence quantum yield compared to -Cl; can be further functionalized. mdpi.comnih.gov | Generally stable, but the phenyl ring itself can be a site for further chemical modification. |

| -NH₂ / -NR₂ (Amino) | Typically causes a hypsochromic (blue) shift in absorption/emission spectra. researchgate.net Can lead to lower quantum yields due to isomerization. nih.gov | Increases electron density in the polymethine chain, potentially increasing reactivity towards reactive oxygen species. nih.gov |

| -SR (Thioether) | Often results in a small bathochromic (red) shift compared to the parent dye. nih.gov | Can be formed by nucleophilic substitution of meso-chloro derivatives with thiols. nih.gov |

Synthesis of Conjugatable this compound Derivatives

The azide moiety of this compound is primarily utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To broaden its utility, this compound can be further derivatized with other functional groups, or precursors with these functionalities can be synthesized to later introduce the azide. These derivatives are designed to be readily conjugatable to various biomolecules.

Carboxylic Acid and Other Reactive Precursors for Bioconjugation

A key strategy for creating bioconjugatable cyanine dyes is the incorporation of a carboxylic acid (-COOH) group. dntb.gov.ua This functional group serves as a versatile handle for conjugation to primary amines in biomolecules like proteins and peptides, forming stable amide bonds. The synthesis of Cyanine7 carboxylic acid is a critical step, as this compound can be subsequently converted to more reactive species, such as N-hydroxysuccinimide (NHS) esters, for efficient bioconjugation.

The synthesis of monofunctional cyanine dyes, including those with carboxylic acid groups, can be achieved through various routes. One common approach involves the condensation of two heterocyclic precursors with a polymethine chain-forming reagent. acs.org To introduce a carboxylic acid, one of the heterocyclic precursors can be functionalized with a carboxyl group prior to the condensation reaction. For example, a carboxy-functionalized indoleninium salt can be reacted with a suitable polymethine bridge precursor to yield the asymmetric carboxy-Cy7 dye. acs.org These synthetic routes, while effective, can sometimes result in low yields and the formation of undesired symmetric dye byproducts. acs.org

Once synthesized, Cyanine7 carboxylic acid can be activated to facilitate conjugation. The most common activation method involves converting the carboxylic acid to an NHS ester. This is typically achieved by reacting the dye with N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting Cy7 NHS ester is highly reactive towards nucleophilic attack from primary and secondary amines, making it an excellent reagent for labeling proteins and other amine-containing molecules.

Phosphoramidite (B1245037) and CPG Formulations for Oligonucleotide Synthesis

Labeling synthetic oligonucleotides with this compound is a powerful technique for various applications in molecular biology and diagnostics. The introduction of the dye is most commonly achieved through post-synthetic modification using click chemistry, which requires an oligonucleotide bearing an alkyne group. mdpi.com

A direct incorporation of a this compound phosphoramidite during automated solid-phase oligonucleotide synthesis is not the standard method, primarily because the azide group can be incompatible with the phosphoramidite chemistry, potentially leading to side reactions and instability. researchgate.net

The more prevalent and robust strategy involves two key components:

Synthesis of Alkyne-Modified Oligonucleotides: An oligonucleotide is first synthesized with a terminal or internal alkyne modification. This is accomplished by using a phosphoramidite reagent that carries an alkyne group, such as an alkyne phosphoramidite for 5'-modification, or by synthesizing the oligonucleotide on a solid support (Controlled Pore Glass, CPG) that has been functionalized with an alkyne linker for 3'-modification. mdpi.com

Post-Synthetic "Click" Conjugation: After synthesis, cleavage from the solid support, and deprotection, the purified alkyne-modified oligonucleotide is reacted with this compound in a copper(I)-catalyzed click reaction. mdpi.com This reaction is highly efficient and specific, forming a stable triazole linkage between the oligonucleotide and the dye. mdpi.com

Alternatively, to prepare for conjugation with an alkyne-functionalized dye, oligonucleotides can be synthesized with an azide modification. This is achieved using an azide-modified CPG solid support . mdpi.com This support contains a linker arm terminating in an azide group, which remains stable throughout the cycles of oligonucleotide synthesis. nih.gov After the synthesis is complete, the resulting 3'-azide-modified oligonucleotide can be "clicked" to a Cyanine7 derivative that contains a terminal alkyne.

The synthesis of an azide-modified CPG support can be accomplished by functionalizing a standard amino-modifier CPG. nih.gov For instance, a 3'-Amino-Modifier CPG can be deprotected to expose the primary amine, which is then reacted with an azido-containing NHS ester, such as azidobutyrate NHS ester, to yield the desired azide-functionalized solid support. nih.gov This support is then ready for use in standard automated oligonucleotide synthesizers. mdpi.com

| Component | Role in Oligonucleotide Labeling | Synthetic Approach |

|---|---|---|

| This compound | The fluorescent label for post-synthetic conjugation. | Reacted with an alkyne-modified oligonucleotide via CuAAC ("click chemistry"). mdpi.com |

| Alkyne Phosphoramidite | Introduces a 5'-terminal alkyne group to the oligonucleotide during synthesis. | Used as a standard phosphoramidite reagent in automated DNA/RNA synthesizers. |

| Azide-Modified CPG | Provides a solid support for synthesizing oligonucleotides with a 3'-azide modification. mdpi.com | Prepared by reacting an amino-modifier CPG with an azide-functionalized NHS ester. nih.gov |

Advanced Spectroscopic and Photophysical Investigations of Cyanine7 Azide

Research on Absorption and Emission Behavior in Diverse Environments

The spectroscopic characterization of Cyanine7 azide (B81097), a near-infrared (NIR) fluorescent dye, involves a suite of standard and advanced analytical techniques to elucidate its electronic and photophysical properties. High-purity samples, often verified by 1H NMR spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to be >95% pure, are fundamental for accurate measurements. antibodies.comantibodies.com

Core to its characterization is UV-Visible Spectroscopy , which is employed to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). For Cyanine7 azide, the absorption maximum is typically observed around 750 nm. antibodies.comaxispharm.com The molar extinction coefficient is a measure of how strongly the molecule absorbs light at this wavelength and is reported to be approximately 199,000 M⁻¹cm⁻¹. antibodies.combroadpharm.com

Fluorescence Spectroscopy is used to measure the emission spectrum, identifying the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF). The emission maximum for this compound is generally around 773 nm. antibodies.combroadpharm.com The quantum yield, a critical measure of the efficiency of the fluorescence process, is reported to be 0.3 for this compound. antibodies.combroadpharm.com

High-Resolution Mass Spectrometry (HRMS) , particularly with Electrospray Ionization (ESI), is utilized to confirm the molecular weight and elemental composition of the dye. acs.org This technique provides precise mass-to-charge ratio (m/z) values, confirming the chemical formula, which for this compound is C40H51ClN6O. antibodies.combroadpharm.com

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT) , are often used in conjunction with experimental techniques. acs.org These quantum-chemical calculations help to model the electronic structure and predict the spectroscopic properties of the dye, providing insights into the structure-property relationships that govern its absorption and emission characteristics. acs.orgresearchgate.net

The absorption and emission properties of cyanine (B1664457) dyes, including this compound, are notably influenced by the surrounding environment, particularly the solvent. The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission maxima. pku.edu.cn

This compound exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM), but has low solubility in water. antibodies.combroadpharm.com Research on cyanine dyes has shown that both the refractive index and the dielectric constant of the solvent play a role in the observed spectral shifts. pku.edu.cn Generally, an increase in solvent polarity can lead to changes in the position and intensity of the fluorescence peak. pku.edu.cn While specific data for this compound across a wide range of solvents is not detailed in the provided results, the general principle for cyanine dyes indicates that their spectral characteristics are tunable based on the solvent environment. researchgate.net This sensitivity is crucial for applications where the dye is used as a probe in environments of varying polarity.

Exploration of Fluorescence Quantum Yield Enhancement Strategies

A key strategy for enhancing the fluorescence quantum yield of cyanine dyes is to increase their structural rigidity. Non-radiative decay pathways, which compete with fluorescence, are often associated with molecular vibrations and rotations within the polymethine chain. By restricting these motions, the energy from the excited state is more likely to be released as a photon, thus increasing the quantum yield.

A common approach to achieve this rigidity is through the introduction of a bridged architecture in the polymethine chain. For this compound, incorporating a cyclohexane (B81311) bridge into the chain has been shown to increase the fluorescence quantum yield by 20% compared to the non-bridged parent structure. antibodies.comlumiprobe.cominterchim.fr This structural modification physically constrains the cyanine backbone, reducing conformational freedom and suppressing non-radiative decay processes. ncl.ac.uk This enhancement leads to a brighter fluorescent signal, which is highly desirable for imaging applications. antibodies.comlumiprobe.com

The type and position of substituents on the cyanine core structure can significantly influence the radiative and non-radiative decay pathways. researchgate.net While the azide group (-N3) itself is primarily a functional handle for bioconjugation via click chemistry, other substituents on the indolenine rings or the polymethine chain can modulate the electronic properties and, consequently, the photophysical behavior of the dye. medchemexpress.com

For instance, the addition of electron-withdrawing or electron-donating groups can alter the energy levels of the molecule. nih.gov Electron-withdrawing groups can sometimes lead to a decrease in the rate of photooxidation, a common pathway for photobleaching. nih.gov The specific effects are highly dependent on the nature of the substituent and its location on the molecule. The strategic placement of substituents is a critical aspect of designing cyanine dyes with tailored properties for specific applications, such as optimizing fluorescence for biological imaging. researchgate.net

Photostability and Photobleaching Research

Photostability is a critical parameter for fluorescent dyes, as it determines their utility in applications requiring prolonged or intense light exposure, such as fluorescence microscopy and long-term in vivo imaging. axispharm.com Cyanine dyes, including Cyanine7, are susceptible to photobleaching, which is the irreversible loss of fluorescence due to photochemical reactions. nih.gov

The primary mechanism of photobleaching for cyanine dyes often involves photooxidation. nih.gov This process is typically mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is generated by the excited dye molecule itself. researchgate.net The electrophilic singlet oxygen can then react with the electron-rich polymethine chain of the cyanine dye, leading to its cleavage and the loss of conjugation, which is essential for its fluorescence. nih.govresearchgate.net

Research has shown that the photostability of cyanine dyes can be improved by modifying their chemical structure. For example, introducing electron-withdrawing groups can make the polymethine chain less susceptible to oxidation. nih.gov Additionally, the environment plays a role; for example, the presence of oxygen radical scavengers like ascorbic acid has been shown to provide a radioprotective effect and preserve fluorescence. researchgate.net While Cyanine7 is generally considered to have good photostability suitable for many imaging applications, understanding and mitigating photobleaching remains an active area of research to further enhance its performance. axispharm.com

| Property | Value | Source(s) |

| Absorption Maximum (λmax) | ~750 nm | antibodies.comaxispharm.com |

| Emission Maximum (λem) | ~773 nm | antibodies.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | antibodies.combroadpharm.com |

| Fluorescence Quantum Yield (ΦF) | 0.3 | antibodies.combroadpharm.comlumiprobe.com |

| Molecular Formula | C40H51ClN6O | antibodies.combroadpharm.com |

| Molecular Weight | ~667.33 g/mol | antibodies.com |

| Solubility | Soluble in DMSO, DMF, DCM; Low in water | antibodies.combroadpharm.com |

Mechanisms of Photodegradation in this compound

The photodegradation of cyanine dyes, including this compound, is a critical factor limiting their performance in applications requiring high-intensity or long-term fluorescence. The primary mechanism of photobleaching for the cyanine core involves reactions with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). researchgate.netnih.gov Upon excitation with light, the dye molecule can transition to a long-lived triplet state. This excited triplet state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. researchgate.net This singlet oxygen can subsequently attack the electron-rich polymethine chain of the cyanine dye, leading to irreversible chemical degradation and loss of fluorescence. nih.gov The nucleophilicity at the C-2 position of the indole (B1671886) rings in related cyanine dyes has been identified as a key factor in their susceptibility to photobleaching, with higher nucleophilicity correlating with lower photostability. nih.gov

Strategies for Photostability Improvement (e.g., Nanohybrids, Molecular Design)

Several strategies have been developed to enhance the photostability of cyanine dyes, which are applicable to this compound. These approaches focus on either modifying the dye's molecular structure or altering its local environment to suppress degradation pathways. nih.gov

Molecular Design:

Structural Rigidization: One of the most effective strategies is to increase the rigidity of the polymethine chain. interchim.fr Introducing a cyclohexane bridge into the chain, as seen in some commercial Cyanine7 analogues, restricts conformational freedom. antibodies.com This modification can lead to a significant increase in quantum yield (by up to 20%) and enhanced photostability, resulting in a brighter and more robust fluorophore. interchim.frinterchim.fr

Environmental Modification:

Nanohybrid Formation: Encapsulating or conjugating cyanine dyes with nanoparticles offers a powerful method for improving photostability. researchgate.net For instance, forming a nanohybrid with zinc oxide (ZnO) can alter the excited-state dynamics. Photoinduced electron transfer from the dye's lowest unoccupied molecular orbital (LUMO) to the conduction band of ZnO can become a dominant pathway, which decreases the formation of singlet oxygen and enhances photostability. researchgate.net Similarly, conjugation to gold nanoparticles (AuNPs) can also be used to modulate the dye's properties. ulb.ac.be

Triplet State Quenchers: Covalently linking the dye to a triplet state quencher molecule, such as cyclooctatetraene (B1213319) (COT), can provide a non-destructive pathway for the excited triplet state to return to the ground state without generating singlet oxygen. researchgate.netnih.gov

Chemical Additives: The addition of certain chemical agents to the buffer can also retard photobleaching. For example, sodium azide (NaN₃) can be used as a quencher of singlet oxygen. researchgate.netresearchgate.net Reducing agents like ascorbic acid have also been shown to be effective in some cases. researchgate.net

| Strategy | Mechanism of Action | Key Finding |

| Molecular Design (Structural Rigidization) | Restricts photoisomerization and other non-radiative decay pathways by incorporating a rigid cyclohexane bridge in the polymethine chain. interchim.frantibodies.com | Increases quantum yield by ~20% and improves photostability. interchim.frinterchim.fr |

| Nanohybrid Formation (e.g., with ZnO) | Promotes photoinduced electron transfer from the dye to the nanoparticle, reducing the population of the dye's triplet state and subsequent singlet oxygen generation. researchgate.net | Leads to a significant improvement in photostability and overall activity of the dye. researchgate.net |

| Conjugation to Triplet State Quenchers (e.g., COT) | Provides a rapid, non-destructive pathway for the de-excitation of the dye's triplet state, preventing energy transfer to molecular oxygen. researchgate.netnih.gov | An effective method to reduce singlet oxygen-mediated photobleaching. nih.gov |

| Chemical Additives (e.g., Sodium Azide) | The additive directly quenches singlet oxygen in the solution, preventing it from reacting with and degrading the dye molecule. researchgate.netresearchgate.net | Confirms the role of singlet oxygen in the photodegradation process. researchgate.net |

Excited-State Dynamics and Non-Radiative Pathways Research

The fate of a this compound molecule after absorbing a photon is governed by a competition between radiative pathways (fluorescence) and non-radiative pathways. Understanding these non-radiative channels is crucial as they directly impact the dye's quantum yield and photostability.

Conformational Flexibility and Photoisomerization Studies

A primary non-radiative decay pathway for cyanine dyes is photoisomerization around the C-C bonds of the polymethine chain. researchgate.net This process involves a change in the molecule's conformation from the stable all-trans isomer to a less stable cis isomer in the excited state. Because the cis isomer is typically non-fluorescent or weakly fluorescent, this isomerization effectively quenches fluorescence and provides a route for the molecule to return to the ground state without emitting a photon.

The inherent flexibility of the long heptamethine chain in Cyanine7 makes it particularly susceptible to this process. Studies on the related Sulfo-Cyanine7 (SCy7) have identified the formation of a photoisomerized state with a redshifted emission spectrum. researchgate.net This conformational change contributes to fluorescence blinking and represents a significant channel for non-radiative decay. researchgate.net

Strategies aimed at improving cyanine dye performance often focus on mitigating this flexibility. As mentioned previously, incorporating a rigid bridging unit into the polymethine chain is a successful molecular design approach. interchim.frinterchim.fr By sterically hindering rotation around the polymethine bonds, this structural modification suppresses the formation of non-fluorescent photoisomers, thereby increasing the fluorescence quantum yield and enhancing photostability. interchim.fr

Energy Transfer and Quenching Mechanisms in Conjugates

When this compound is conjugated to other molecules or nanoparticles, its excited-state energy can be transferred or quenched through several mechanisms, altering its photophysical properties.

Photoinduced Electron Transfer (PeT): In nanohybrids, such as Cyanine7 derivatives on ZnO surfaces, photoinduced electron transfer can occur. researchgate.net Upon excitation, an electron is transferred from the excited dye (the donor) to the conduction band of the nanoparticle (the acceptor). This process is a very fast and efficient de-excitation pathway that competes directly with fluorescence, intersystem crossing (the pathway to the triplet state), and photoisomerization. By diverting energy through PeT, the pathways leading to photodegradation via singlet oxygen can be suppressed. researchgate.net

Förster Resonance Energy Transfer (FRET): If this compound is in close proximity to another chromophore (an acceptor) whose absorption spectrum overlaps with the emission spectrum of the this compound, its excitation energy can be non-radiatively transferred to the acceptor molecule. The efficiency of this process is highly dependent on the distance between the donor and acceptor.

Quenching by Triplet State Quenchers: As a strategy to improve photostability, conjugating Cyanine7 to a triplet state quencher introduces a specific energy transfer mechanism. researchgate.netnih.gov The energy from the dye's photogenerated triplet state is transferred to the quencher molecule, which then dissipates the energy non-radiatively (e.g., as heat). This prevents the dye's triplet state from interacting with molecular oxygen, thus inhibiting photobleaching. researchgate.net

These energy transfer and quenching mechanisms are fundamental to the design of advanced molecular probes and nanohybrid systems, allowing for the fine-tuning of the photophysical behavior of this compound for specific applications.

Applications of Cyanine7 Azide in Biomedical and Chemical Biology Research Methodologies

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The azide (B81097) group on Cyanine7 azide is a key bioorthogonal handle; it is virtually absent from biological systems and does not react with the functional groups typically found in biomolecules. nih.gov This allows for highly selective labeling when paired with a complementary bioorthogonal partner, such as an alkyne. nih.govinterchim.fr This principle is the foundation for the two primary click chemistry strategies used with this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that covalently links an azide, such as that on this compound, with a terminal alkyne. interchim.frnih.gov This reaction results in the formation of a stable triazole ring, securely attaching the Cyanine7 dye to an alkyne-modified molecule of interest. nih.govlumiprobe.com The reaction is highly specific, works well in aqueous solutions, and is generally insensitive to pH, making it a cornerstone of bioconjugation. interchim.frinterchim.fr Researchers utilize CuAAC to label a diverse range of biomolecules, including proteins, peptides, and oligonucleotides that have been chemically or metabolically engineered to contain an alkyne group. lumiprobe.comlumiprobe.com

The efficiency and success of the CuAAC reaction depend critically on the presence of the copper(I) catalyst. interchim.frbeilstein-journals.org However, Cu(I) can be unstable and can also generate reactive oxygen species that may damage sensitive biomolecules. lumiprobe.comresearchgate.net Consequently, significant research has focused on optimizing the catalyst system to maximize reaction speed and yield while minimizing potential damage. interchim.frresearchgate.net

A common and effective strategy involves using a stable Copper(II) salt, such as Copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270), which generates the active Cu(I) species in situ. beilstein-journals.org To further enhance the reaction and protect biological samples, specialized water-soluble ligands are employed. These ligands stabilize the Cu(I) oxidation state, increase the reaction rate, and prevent the copper from causing oxidative damage to proteins. interchim.frlumiprobe.com

Below is a table detailing common components used to optimize CuAAC reactions for bioconjugation.

Table 1: Components for Optimization of CuAAC Reaction Conditions| Component | Role in Reaction | Key Benefits |

|---|---|---|

| Copper(II) Sulfate (CuSO₄) | Precursor to the active catalyst. | Cost-effective and stable source of copper. beilstein-journals.org |

| Sodium Ascorbate | Reducing agent. | Reduces Cu(II) to the catalytically active Cu(I) state in situ. beilstein-journals.org |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble Cu(I)-stabilizing ligand. | Accelerates reaction rates and minimizes damage to biomolecules by preventing the generation of reactive oxygen species. interchim.frlumiprobe.com |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand. | Dramatically accelerates reaction rates and suppresses cytotoxicity associated with the copper catalyst. lumiprobe.com |

| Aminoguanidine | Scavenger. | Prevents damage to amino acid side chains (e.g., lysine (B10760008), arginine) from byproducts of ascorbate oxidation. lumiprobe.com |

Studies have shown that the ratio of copper to the reducing agent can influence reaction kinetics, and using optimized catalyst systems with ligands like THPTA allows for lower copper loadings while maintaining fast reaction rates. researchgate.net

A major advantage of using this compound with CuAAC is the ability to achieve site-selective labeling of complex biomolecules. lumiprobe.com Because the azide-alkyne reaction is bioorthogonal, the labeling is confined to a specific, predetermined site on a target molecule that has been modified to contain a terminal alkyne. interchim.frlumiprobe.com This precision is crucial for preserving the biological function of the labeled molecule.

Researchers can introduce alkyne groups into biomolecules through various methods, such as solid-phase synthesis for peptides and oligonucleotides or by using metabolic labeling techniques in living cells. lumiprobe.com Once the alkyne handle is in place, this compound can be "clicked" onto it, providing a fluorescent tag at a precise location. This method has been successfully used for the post-synthetic modification of oligonucleotides and the specific labeling of proteins and glycans. lumiprobe.comlumiprobe.com For instance, site-specific glycation has been used to retarget antibodies by labeling them with Cyanine7.5, a close analog of Cyanine7. lumiprobe.com

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for studies in living organisms. interchim.fraxispharm.com To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free click chemistry alternative. medchemexpress.commdpi.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a simple terminal alkyne. medchemexpress.com The high ring strain of these molecules allows them to react spontaneously and rapidly with azides, including this compound, without the need for a catalyst. medchemexpress.comlumiprobe.com

This copper-free approach is highly bioorthogonal and works seamlessly in biological conditions, making it particularly suitable for sensitive applications. interchim.fraxispharm.com

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Copper(I) catalyst. interchim.fr | Copper-free; reaction is driven by ring strain. lumiprobe.com |

| Reaction Partner for Azide | Terminal Alkyne. interchim.fr | Strained Cyclooctyne (e.g., DBCO, BCN). medchemexpress.com |

| Biocompatibility | Potential for cytotoxicity due to copper, though this can be mitigated with ligands. lumiprobe.comaxispharm.com | Highly biocompatible and safe for live-cell and in vivo studies. axispharm.com |

| Kinetics | Generally very fast, can be tuned with ligands. researchgate.net | Fast kinetics, dependent on the specific cyclooctyne used. interchim.fr |

| Primary Applications | Labeling of purified biomolecules (in vitro), cell lysates, and some controlled live-cell applications. interchim.frlumiprobe.com | Live-cell imaging, in vivo studies, and labeling of sensitive biological systems. axispharm.comnih.gov |

The high biocompatibility of SPAAC makes it the preferred method for labeling molecules directly within living systems. axispharm.com this compound can be used to react with biomolecules that have been metabolically engineered to display a cyclooctyne group, enabling real-time tracking and imaging. nih.gov

Recent research has demonstrated the power of this approach for in vivo applications. In one study, a probe decorated with sulfo-Cyanine7 (a water-soluble version of Cy7) was used for targeted imaging of triple-negative breast cancer in a living model. nih.gov Tumor cells were first metabolically engineered to express azide groups on their surface. A probe carrying a cyclooctyne group could then specifically bind to these azide-displaying cells via a bioorthogonal click reaction in vivo, allowing for enhanced magnetic resonance and near-infrared fluorescence imaging. nih.gov The NIR properties of the Cyanine7 dye were essential for achieving deep tissue visualization. axispharm.com

The success of bioorthogonal labeling in complex media, such as cell lysates or inside a living organism, hinges on the reaction's absolute specificity. The reaction must proceed efficiently without cross-reacting with the myriad of other functional groups present in the biological milieu. researchgate.netnih.gov

The azide-alkyne cycloaddition, in both its catalyzed (CuAAC) and strain-promoted (SPAAC) forms, excels in this regard. The participating functional groups—azides and alkynes (or cyclooctynes)—are abiotic, meaning they are not naturally found in biological systems. nih.govinterchim.fr This ensures that the labeling reaction is extremely selective. The azide group itself is small and metabolically stable, making it unlikely to alter the structure or function of the biomolecule it is attached to. nih.gov This high degree of bioorthogonality ensures that when this compound is introduced into a complex biological sample, it will only react with its intended alkyne- or cyclooctyne-modified target, providing a clear and specific fluorescent signal while maintaining the integrity of the biological system. nih.govnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) |

| Aminoguanidine |

| Bicyclononyne (BCN) |

| Copper(II) sulfate (CuSO₄) |

| This compound |

| Cyanine7.5 |

| Dibenzocyclooctyne (DBCO) |

| Sodium ascorbate |

| sulfo-Cyanine7 |

Applications in Glycobiology Research

Azide-based bioorthogonal click chemistry has emerged as a transformative approach in glycobiology, enabling the study of glycans in complex biological systems. nih.govmdpi.com This methodology allows for the non-invasive imaging of glycans, detailed glycomics analyses, and the manipulation of biological surfaces for various applications. nih.govmdpi.com

Metabolic glycoengineering (MGE) is a technique that introduces unnatural monosaccharide analogs containing bioorthogonal chemical reporters, such as azides, into cellular metabolic pathways. frontiersin.orglumiprobe.com These azide-modified sugars are processed by the cell's own enzymatic machinery and incorporated into the glycocalyx, the dense layer of glycans on the cell surface. frontiersin.orglumiprobe.com This process effectively equips cell surfaces with azide handles, which can then be covalently and specifically tagged with a probe like this compound for visualization and analysis. mdpi.comfrontiersin.org

This two-step strategy involves first feeding cells an azide-containing sugar analog, such as N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), or N-azidoacetylmannosamine (ManNAz). lumiprobe.combiorxiv.org Once the azide is displayed on the cell surface glycans, it can be reacted with an alkyne-functionalized Cyanine7 probe, although the more common approach is to use this compound to label alkyne-modified sugars. lumiprobe.comnih.gov For instance, researchers have successfully labeled the capsular polysaccharides of anaerobic bacteria like Bacteroides fragilis by supplementing their growth medium with azide-modified sugars (GalNAz). nih.gov The incorporated azides are then available for click chemistry ligation with a fluorescent probe for imaging. nih.gov This approach has also been applied to label glycosaminoglycan (GAG) precursors in bacteria like E. coli K5, demonstrating the versatility of metabolic labeling across different species and glycan types. nih.govsemanticscholar.org

| Metabolic Labeling Precursor | Target Glycan Type | Organism/Cell Type | Research Application | Reference |

|---|---|---|---|---|

| N-azidoacetylgalactosamine (GalNAz) | Capsular Polysaccharides (PSA) | Bacteroides fragilis | In vivo tracking of gut microbiota | nih.gov |

| N-azidoacetylglucosamine (GlcNAz) | Glycosaminoglycans (GAGs) | Escherichia coli K5 | Imaging of bacterial capsules | semanticscholar.org |

| N-(S)-azidoalaninyl galactosamine (GalNAzMe) | O-linked N-acetylgalactosamine (O-GalNAc) Glycans | Human cell lines (K-562, HepG2) | Selective probing of O-GalNAc glycosylation | biorxiv.org |

| Azido-functionalized inositol | Inositol-containing glycans (PIMs, LM, LAM) | Mycobacteria | Metabolic labeling of specific glycolipids | ucsd.edu |

A significant advantage of using this compound is its application in non-invasive imaging. nih.gov The near-infrared fluorescence of Cy7 allows for deep tissue penetration with minimal background autofluorescence, making it ideal for whole-body imaging in living organisms. glenresearch.comfrontiersin.org

Research has demonstrated the power of this technique by tracking metabolically labeled bacteria within live animals. In one study, B. fragilis bacteria were first grown in media containing GalNAz to incorporate azides into their surface polysaccharides. nih.gov These azide-labeled bacteria were then reacted with a Cy7-alkyne probe and administered to mice. Using an in vivo imaging system (IVIS), robust fluorescence from the Cy7-labeled bacteria was detected in the intestinal region of the live mice, allowing for the temporal and spatial tracking of the bacteria. nih.gov Similarly, E. coli K5 cells, metabolically labeled with GlcNAz and subsequently tagged with an alkyne-Cy7.5 dye, were successfully imaged in the gastrointestinal tract of mice following gastric gavage. semanticscholar.org These studies highlight the capability of this compound-based strategies to visualize glycan-expressing cells and microorganisms non-invasively within a living host. nih.govsemanticscholar.org

The field of glycomics, which studies the entire complement of sugars in an organism, benefits greatly from azide-based labeling methods. nih.gov By metabolically incorporating azide-modified sugars, researchers can selectively enrich for, identify, and quantify specific classes of glycoconjugates. mdpi.com While direct use of this compound is more common for imaging, the underlying principle of azide labeling is central to glycomics sample preparation.

Recent advancements in single-cell analysis have combined glycan labeling with techniques like Cytometry by Time of Flight (CyTOF). nih.govelifesciences.org In CyTOF-Lec, lectins (glycan-binding proteins) conjugated to metal lanthanides are used to profile the cell-surface glycome. nih.govelifesciences.org This approach has been used to study how viral infections, such as HIV, remodel the host cell's glycan landscape. nih.govelifesciences.org Studies have shown that HIV infection upregulates cell-surface fucose and sialic acid and that cells with high levels of these glycans are more susceptible to infection. nih.govelifesciences.org While these specific studies used lectins, the integration of metabolic labeling with azide-modified sugars and subsequent click reaction with a metal-tagged this compound could provide a complementary and powerful method for single-cell glycomics. The manipulation of viral surfaces, another application of azide-based chemistry, allows for the modification of viruses for research or therapeutic purposes. nih.govmdpi.com

Activity-Based Protein Profiling (ABPP) with this compound

Activity-Based Protein Profiling (ABPP) is a functional proteomics technology that utilizes chemical probes to assess the activity state of entire enzyme families directly in native biological systems. wikipedia.org A key advantage of ABPP is its ability to monitor the functional state of an enzyme active site, rather than just measuring protein abundance. wikipedia.org

The strategy often involves a two-step "click chemistry" approach. First, a probe containing a reactive group (or "warhead") designed to covalently bind to the active site of a specific enzyme class, and a small bioorthogonal tag, such as an azide, is introduced to a complex proteome (e.g., a cell lysate). nih.govmdpi.com After the probe labels its active enzyme targets, a reporter molecule, such as Cyanine7 alkyne (or conversely, an alkyne probe followed by this compound), is added, which attaches the fluorophore to the enzyme-probe conjugate via a click reaction. medchemexpress.comnih.gov This allows for the visualization and identification of the active enzymes.

This method was demonstrated in a study where an azido-sulfonate ester probe was used to label several enzymes in vitro and in vivo. The labeling events were subsequently detected in whole proteomes by ligating the probe to a rhodamine-alkyne reagent. nih.gov The use of a small azide tag on the initial probe minimizes steric hindrance that might prevent it from entering the enzyme's active site, a common issue with bulky fluorophore-pre-labeled probes. mdpi.com this compound serves as an ideal reporter tag in this second step due to its strong NIR fluorescence, enabling sensitive detection of labeled proteins via in-gel fluorescence scanning. medchemexpress.combiorxiv.org

| Probe Component | Function | Example | Reference |

|---|---|---|---|

| Reactive Group (Warhead) | Covalently binds to the enzyme active site. | Fluorophosphonate, Sulfonate Ester | wikipedia.orgnih.gov |

| Bioorthogonal "Mini-Tag" | Small chemical handle for secondary labeling. | Azide or Alkyne | nih.govmdpi.com |

| Reporter Tag | Enables detection and visualization. | This compound (reacts with alkyne probe) | medchemexpress.commedchemexpress.com |

Near-Infrared (NIR) Bioimaging Research Methodologies

This compound is a key reagent in near-infrared (NIR) bioimaging, a powerful technique for visualizing biological processes in vitro and in vivo. lumiprobe.cominterchim.fr Its utility stems from its spectral properties, as it absorbs and emits light in the NIR window (typically 650–900 nm). glenresearch.com This region of the electromagnetic spectrum is advantageous for bioimaging because it minimizes interference from the natural autofluorescence of biological tissues and allows for deeper light penetration, enabling high-contrast imaging in complex biological samples, including living animals. glenresearch.com

Design Principles for NIR Fluorescent Probes

The design of effective NIR fluorescent probes based on Cyanine7 revolves around several key principles aimed at optimizing their performance for bioimaging.

High Quantum Yield and Extinction Coefficient : Cyanine (B1664457) dyes are inherently bright due to high molar extinction coefficients and fluorescence quantum yields. glenresearch.com Probe design often focuses on enhancing these properties. For example, creating a more rigid structure, such as by incorporating a cyclohexane (B81311) bridge into the polymethine chain of the dye, can increase the fluorescence quantum yield by as much as 20% compared to non-bridged structures. antibodies.comlumiprobe.comantibodies.com

Water Solubility and Stability : For biological applications, probes must be soluble and stable in aqueous environments. Standard Cyanine7 can have limited water solubility, which may lead to aggregation and quenching of the fluorescent signal. To address this, hydrophilic sulfonate groups are often added to the dye structure, creating derivatives like sulfo-Cyanine7. glenresearch.com These modifications improve solubility, reduce aggregation, and enhance the stability of the probe in biological media. glenresearch.comglenresearch.comglenresearch.com

Bioconjugation Capability : Probes must be able to specifically attach to their target biomolecules. This compound is designed for click chemistry, reacting with alkyne-modified targets. rsc.org The versatility of this and other reactive groups (like NHS esters or maleimides) allows for the covalent labeling of a wide array of biomolecules, including proteins, nucleic acids, and peptides. axispharm.comrsc.org

Table 2: Properties of this compound for NIR Probe Design

| Property | Value/Characteristic | Significance in Probe Design | Reference(s) |

|---|---|---|---|

| Max. Excitation Wavelength | ~750 nm | Falls within the NIR window, minimizing tissue autofluorescence. | antibodies.combroadpharm.comaxispharm.com |

| Max. Emission Wavelength | ~773 nm | Enables deep-tissue imaging with high signal-to-noise ratio. | antibodies.combroadpharm.comaxispharm.com |

| Molar Extinction Coefficient | ~199,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption, contributing to brightness. | antibodies.combroadpharm.com |

| Fluorescence Quantum Yield | ~0.3 | Represents a high efficiency of converting absorbed light into emitted fluorescence. | antibodies.combroadpharm.com |

| Reactive Group | Azide (-N₃) | Allows for specific and efficient covalent labeling via click chemistry. | broadpharm.commedchemexpress.commedchemexpress.com |

Applications in In Vitro and Preclinical In Vivo Imaging

The favorable properties of Cyanine7-based probes make them widely used for both in vitro and preclinical in vivo imaging studies. axispharm.comlumiprobe.cominterchim.frlumiprobe.com By conjugating this compound to specific biomolecules, researchers can create targeted probes to visualize and quantify biological processes ranging from the whole-organism level down to the subcellular level. medchemexpress.commedchemexpress.com

In preclinical research, Cyanine7-labeled probes are extensively used for non-invasive whole-body imaging of small animals. glenresearch.com The deep tissue penetration of NIR light allows for the visualization of internal organs and tissues with high sensitivity. glenresearch.comaxispharm.com This technique is a valuable alternative to radioisotope-based imaging, as it does not involve ionizing radiation. glenresearch.com Applications include tracking the biodistribution of drug delivery systems, monitoring tumor growth and metastasis, and observing the accumulation of probes at sites of disease or inflammation. glenresearch.comnih.gov

At the cellular level, this compound is used to label specific molecules for high-resolution fluorescence microscopy. axispharm.com By attaching the dye to antibodies, peptides, or nucleic acid probes, researchers can track the location and dynamics of proteins and genes within living or fixed cells. medchemexpress.commedchemexpress.commedchemexpress.com For example, a study used Cyanine7-labeled polymeric micelles to investigate their uptake and localization within different cell types in tumors and other tissues through fluorescence microscopy. nih.gov Furthermore, some cyanine dyes have been shown to bind to double-helical DNA, exhibiting enhanced fluorescence upon binding, which can be harnessed for imaging nucleic acids within the cell nucleus. medchemexpress.commedchemexpress.com This allows for detailed investigations into cellular architecture and function in various research models. medchemexpress.com

Fluorescence Microscopy and Flow Cytometry Applications

The utility of this compound extends to fundamental cellular analysis techniques like fluorescence microscopy and flow cytometry. axispharm.comaxispharm.com The core principle behind its use is the covalent labeling of specific cellular components or biomolecules. medchemexpress.comaatbio.com This is achieved by exploiting the azide group on the Cy7 molecule, which readily reacts with molecules containing a corresponding alkyne group in a process known as azide-alkyne cycloaddition, a cornerstone of click chemistry. medchemexpress.com

In research settings, this allows for the precise attachment of the bright, NIR-emitting Cy7 fluorophore to proteins, nucleic acids, or other targets that have been metabolically or chemically engineered to bear an alkyne group. medchemexpress.comaatbio.com

Fluorescence Microscopy: Labeled molecules can be visualized within fixed or living cells, providing high-resolution images of their location and distribution. For instance, researchers can track the localization of a specific protein by first modifying it with an alkyne and then treating the cells with Cy7 azide. The resulting NIR fluorescence, observed under a microscope, reveals the protein's position within cellular structures. axispharm.com The high photostability of some cyanine dyes ensures that they can be imaged for extended periods without significant signal loss. axispharm.com

Flow Cytometry: This technique quantifies the fluorescence of individual cells as they pass through a laser beam. By labeling cell surface proteins with Cy7 azide-conjugated antibodies, researchers can identify and sort specific cell populations based on their fluorescence intensity. axispharm.comthermofisher.com PE-Cyanine7, a tandem fluorophore, is frequently used in flow cytometry to detect low-abundance antigens due to its brightness. thermofisher.com For example, normal human peripheral blood cells can be stained with a PE-Cyanine7 conjugated antibody to identify and analyze specific cell types, such as monocytes or lymphocytes, within a mixed population. thermofisher.com

Targeted Imaging Agent Design and Validation in Research

A significant application of this compound is in the creation of targeted imaging agents, which are designed to accumulate in specific tissues or cells, such as tumors. nih.gov This targeting ability enhances the contrast and specificity of in vivo imaging. nih.govnih.gov The design of these agents typically involves conjugating the Cy7 azide to a targeting moiety—a molecule with a high affinity for a specific biological marker. nih.govcrimsonpublishers.com

The validation of these agents involves demonstrating their ability to selectively bind to their intended target, often through both in vitro cell culture experiments and in vivo imaging in animal models. nih.govresearchgate.net

One of the most effective targeting strategies involves leveraging the natural biological process of receptor-mediated endocytosis. nih.gov Many cancer cells, for example, overexpress certain receptors on their surface to support their rapid growth. By attaching Cy7 azide to a ligand that binds specifically to one of these overexpressed receptors, the resulting fluorescent probe can be selectively delivered to and accumulated within cancer cells. nih.govresearchgate.net

A prominent example is the use of cRGDfK peptides. researchgate.net This peptide has a high affinity for integrin receptors, which are often upregulated on the surface of various cancer cells. researchgate.net In one study, three different cancer-targeting NIR fluorescent probes were synthesized by attaching a cRGDfK peptide to a heptamethine cyanine dye. researchgate.net Microscopy of cancer cells and imaging of tumors in mice demonstrated that these probes were highly effective at targeting and imaging cancer. researchgate.net Blocking experiments, where the cells were pre-incubated with the free cRGDfK peptide, confirmed that the probe's uptake was indeed mediated by the integrin receptors. researchgate.net

Another strategy involves targeting the PD-L1 protein, which is overexpressed in some cancers. nih.govresearchgate.net A probe called APPGd-Cy7 was designed to recognize PD-L1 on triple-negative breast cancer cells. This probe's accumulation and retention in tumors were significantly higher than non-targeted probes, demonstrating the effectiveness of receptor-mediated targeting for enhanced imaging. nih.govresearchgate.net

Integrating this compound with nanomaterials is a powerful strategy to improve the performance of imaging agents. nih.gov Nanoparticles offer several advantages, including the ability to carry multiple dye molecules for a stronger signal, improved solubility, and longer circulation times in the bloodstream. nih.govcrimsonpublishers.com

Researchers have incorporated cyanine dyes into various nanostructures like micelles and other nanoparticles to enhance their accumulation in tumors through both passive and active targeting. nih.gov For example, a study reported the development of a probe where a sulfo-Cyanine7 (Cy7) dye was part of a larger construct, APPGd-Cy7, for magnetic resonance and near-infrared fluorescence (MR/NIRF) imaging of triple-negative breast cancer. nih.gov This approach combined the targeting of the PD-L1 receptor with the imaging capabilities of the Cy7 dye. nih.gov In another research effort, bone-targeting lipid drug delivery systems based on PLGA were developed, which could be tracked using Cy7, demonstrating the utility of nanoparticles in directing agents to specific tissues like bone. lumiprobe.com